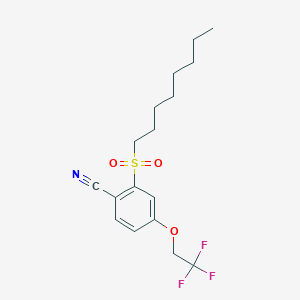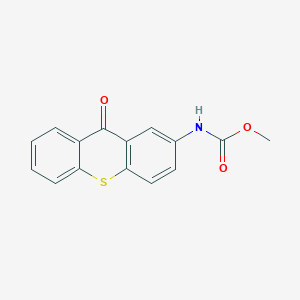![molecular formula C14H19N11O2S B11074220 N,N-dimethyl-6-[({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11074220.png)
N,N-dimethyl-6-[({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-AMINO-6-[({4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE is a complex organic compound characterized by its unique structure, which includes multiple heterocyclic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-AMINO-6-[({4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE typically involves multi-step organic reactions The nitroimidazole moiety is then attached through a series of substitution reactions
Industrial Production Methods
In an industrial setting, the production of this compound requires precise control of reaction conditions, including temperature, pressure, and pH. Large-scale synthesis often involves the use of automated reactors and continuous flow systems to ensure consistency and efficiency. The purification of the final product is achieved through techniques such as crystallization, chromatography, and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-AMINO-6-[({4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Oxidizing agents like potassium permanganate and conditions such as acidic or basic environments are also employed.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, N-{4-AMINO-6-[({4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE is studied for its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its potential use in treating various diseases. Its unique properties allow it to target specific molecular pathways, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it valuable in manufacturing and material science.
Mechanism of Action
The mechanism of action of N-{4-AMINO-6-[({4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it effective in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-{4-AMINO-6-[({4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE
- N-{4-AMINO-6-[({4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE
Uniqueness
Compared to similar compounds, N-{4-AMINO-6-[({4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE stands out due to its unique combination of functional groups and heterocyclic rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H19N11O2S |
|---|---|
Molecular Weight |
405.44 g/mol |
IUPAC Name |
2-N,2-N-dimethyl-6-[[4-methyl-5-[(2-methyl-5-nitroimidazol-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H19N11O2S/c1-8-16-5-11(25(26)27)24(8)6-10-20-21-14(23(10)4)28-7-9-17-12(15)19-13(18-9)22(2)3/h5H,6-7H2,1-4H3,(H2,15,17,18,19) |
InChI Key |
JLBOIAONPGCJJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CC2=NN=C(N2C)SCC3=NC(=NC(=N3)N(C)C)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7'-Amino-1-(3-fluorobenzyl)-2'-[(4-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-D]pyrimidine]-6'-carbonitrile](/img/structure/B11074142.png)
![3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridyl]-5-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B11074145.png)
![benzyl 4-(1-acetyl-1H-indol-3-yl)-1,3-dioxo-2-phenyloctahydropyrrolo[3,4-a]pyrrolizine-8a(6H)-carboxylate](/img/structure/B11074146.png)
![1'-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,7-dihydrospiro[1,3-dioxepine-2,3'-indol]-2'(1'H)-one](/img/structure/B11074147.png)
![5-Amino-7-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-(4-fluorophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide](/img/structure/B11074150.png)
![[6-(4-Chlorophenyl)[1,2,4]triazolo[3,4-a]phthalazin-3-yl]acetonitrile](/img/structure/B11074152.png)
![4-Amino-5-[(4-chlorophenyl)carbonyl]-2-[(3-fluorophenyl)amino]thiophene-3-carbonitrile](/img/structure/B11074164.png)
![N-(3-methylpent-1-yn-3-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11074183.png)

![4,6-dibromo-10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one](/img/structure/B11074191.png)

![9-(4-fluorophenyl)-2-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B11074199.png)
![2-{[4-(bicyclo[2.2.1]hept-5-en-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one](/img/structure/B11074201.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B11074204.png)
